molecular formula C25H25N3O4S B1354198 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide CAS No. 219583-10-5

4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide

Cat. No.: B1354198
CAS No.: 219583-10-5
M. Wt: 463.6 g/mol
InChI Key: HNBZIIQASMYNPG-UHFFFAOYSA-N
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Description

4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, commonly referred to by its CAS number 219583-10-5, is a benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C25H25N3O4S
Molecular Weight : 463.55 g/mol
Structure : The compound features an indole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its effects on the following:

  • Serotonin Receptors : The compound exhibits high selectivity for serotonin receptors, particularly 5-HT_2A and 5-HT_6R. This selectivity suggests potential applications in treating mood disorders and cognitive dysfunctions .
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound can inhibit cell growth in various cancer cell lines, demonstrating potential as anticancer agents .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antidepressant Modulates serotonin receptor activity, potentially alleviating depressive symptoms .
Anticancer Inhibits cell proliferation in various cancer cell lines, suggesting therapeutic potential .
Neuroprotective May offer neuroprotection through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound and its analogs:

  • Preclinical Studies on Antitumor Activity : Research demonstrated that compounds with similar structures inhibited the growth of human glioblastoma and melanoma cells. The presence of specific functional groups was essential for enhancing cytotoxicity (IC50 values ranging from 10–30 µM) against these cell lines .
  • Serotonergic Activity Analysis : A study highlighted the compound's ability to selectively bind to serotonin receptors, which could lead to enhanced treatment options for anxiety and depression disorders. The oral bioavailability and brain penetration were noted as significant advantages for therapeutic use .
  • Metabolic Stability Assessment : Investigations into the metabolic pathways revealed that the compound has favorable stability in plasma and liver microsomes, indicating a lower likelihood of rapid degradation in vivo .

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound is in anticancer research. Studies have demonstrated its efficacy against various cancer cell lines. For instance, a study identified this compound as a candidate through screening drug libraries on multicellular spheroids, revealing its potential to inhibit tumor growth effectively .

Table 1: Anticancer Activity of the Compound

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)23.30
U251 (Glioblastoma)18.4
WM793 (Melanoma)>1000

Anti-inflammatory Properties

Research suggests that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Such mechanisms are crucial for developing new therapeutic agents for inflammatory diseases.

Antidiabetic Potential

The compound has also been linked to potential antidiabetic effects. A study indicated that similar indole derivatives can enhance insulin sensitivity and modulate glucose metabolism, suggesting that this compound may offer similar benefits .

Case Study 1: Anticancer Efficacy

In a comprehensive study published in Pharmaceutical Research, researchers screened various compounds for their ability to inhibit cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in multiple cancer types, showcasing its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

A separate investigation focused on the mechanism of action of related indole compounds, demonstrating their ability to induce apoptosis in cancer cells through activation of caspase pathways. This insight suggests that 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide may share similar apoptotic mechanisms, warranting further exploration .

Q & A

Q. What are the key synthetic pathways and intermediates for synthesizing 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide?

Level: Basic
Methodological Answer:
The compound is synthesized via a multi-step process involving:

Enantioselective alkylation : A diastereoselective alkylation of (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-methyl-5-phenyl-2-oxazolidinone establishes chirality in the amide substituent .

Coupling reactions : The indole core is functionalized via condensation with a sulfonylbenzamide moiety.

Purification : High-performance liquid chromatography (HPLC) ensures enantiomeric purity (>99%).

Key intermediates :

  • (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-methyl-5-phenyl-2-oxazolidinone.
  • 1-Methyl-5-aminoindole derivatives.

Q. How does the chirality of the amide substituent influence biological activity?

Level: Advanced
Methodological Answer:
The R enantiomer (compound 38p) exhibits superior potency compared to the S enantiomer (38o), with a Ki of 0.42 nM for LTD4 receptor antagonism in guinea pig lung membranes .

  • Experimental validation :
    • Binding assays : Radiolabeled [³H]LTD4 displacement studies.
    • Functional assays : pKB values (10.13 ± 0.14) against LTE4-induced tracheal contraction.
  • Synthetic strategy : Chiral resolution via oxazolidinone intermediates ensures enantiomeric purity.

Q. How should researchers resolve discrepancies in reported binding affinity (Ki) values across studies?

Level: Advanced
Methodological Answer:
Discrepancies may arise from:

  • Assay conditions (e.g., membrane preparation, temperature).
  • Receptor source (species-specific isoforms).

Steps for validation :

Standardize protocols : Use guinea pig lung membranes for consistency .

Cross-validate : Compare functional antagonism (e.g., tracheal contraction assays) with binding data.

Statistical analysis : Report mean ± SEM for at least three independent replicates.

Q. What experimental design strategies optimize synthesis yield and purity?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE) :
    • Variables : Temperature, catalyst loading, reaction time.
    • Response surface modeling : Identifies optimal conditions for enantioselective steps .
  • Flow chemistry : Enhances reproducibility in diazomethane synthesis (applicable to intermediates) .
  • Analytical QC : Use HPLC and NMR for real-time monitoring.

Q. Which analytical techniques are critical for structural confirmation?

Level: Basic
Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC-1441403 for analogous compounds) .
  • NMR spectroscopy : Assigns protons in the indole (δ 7.2–7.8 ppm) and sulfonyl groups (δ 3.0–3.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₇H₂₅N₃O₄S requires 487.16 g/mol).

Q. What in vivo and in vitro models assess pharmacological efficacy?

Level: Advanced
Methodological Answer:

  • In vitro :
    • LTD4/LTE4 antagonism : Guinea pig tracheal strips (pKB ~10.1) .
    • Receptor selectivity : Cross-test against histamine, PGE₂ receptors.
  • In vivo :
    • Guinea pig bronchoconstriction : Oral ED₅₀ of 1.14 µmol/kg .
    • Pharmacokinetics : Plasma half-life and metabolite profiling via LC-MS.

Q. How can stability studies predict compound degradation under storage?

Level: Advanced
Methodological Answer:

  • Accelerated stability testing :
    • Conditions : 40°C/75% RH for 6 months.
    • Analytical methods : HPLC to detect hydrolysis (amide bond) or oxidation (indole ring).
  • Degradation pathways :
    • Photolysis : Use amber vials to prevent indole ring cleavage.
    • Hydrolysis : Buffer solutions at pH 1–13 to assess susceptibility.

Properties

IUPAC Name

4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxy-N-(2-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-16-6-4-5-7-24(16)33(30,31)27-25(29)18-9-8-17(23(13-18)32-3)12-19-15-28(2)22-11-10-20(26)14-21(19)22/h4-11,13-15H,12,26H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBZIIQASMYNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)N)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466385
Record name 4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-(2-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219583-10-5
Record name 4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-(2-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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